- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

917239-19-1 structure
Product name:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
CAS No:917239-19-1
MF:C18H17N5O7
MW:415.356883764267
CID:3032012
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯
- A855659
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-
- 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
-
- Inchi: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1
- InChI Key: GFWRIVCUHRADRJ-DTZQCDIJSA-N
- SMILES: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 788
- Topological Polar Surface Area: 126
- XLogP3: 1.5
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sulfuric acid , Copper sulfate Solvents: Acetone ; rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
4.1 Reagents: Formic acid Solvents: Water ; 50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ; rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
4.1 Reagents: Formic acid Solvents: Water ; 50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ; rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
3.1 Reagents: Formic acid Solvents: Water ; 50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ; rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
3.1 Reagents: Formic acid Solvents: Water ; 50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ; rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Formic acid Solvents: Water ; 50 °C
1.2 Reagents: Pyridine Solvents: Pyridine ; rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Pyridine Solvents: Pyridine ; rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
2.1 Reagents: Formic acid Solvents: Water ; 50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ; rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
2.1 Reagents: Formic acid Solvents: Water ; 50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ; rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials
- Uracil
- D(+)-Xylose
- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose
- 5-Benzoyl-1,2-isopropylidene-alpha-D-xylofuranose
- α-D-Ribofuranose, 3-azido-3-deoxy-1,2-O-(1-methylethylidene)-, 5-benzoate
- Benzoyl chloride
- (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Related Literature
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester) Related Products
- 1542022-06-9(2-(2-chloro-4-fluorophenyl)-1-methylpiperazine)
- 672950-67-3(4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER)
- 16083-68-4(1-Decanol,5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iodo-)
- 7417-20-1(2-(3,5-dimethoxyphenyl)ethan-1-ol)
- 1936052-21-9(2-Ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid)
- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)
- 1564989-71-4(3-(3-fluoropyridin-4-yl)-3-methylbutan-1-amine)
- 2188360-93-0(N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide)
- 1499733-15-1(Tert-butyl 3,5-dimethylisoxazole-4-carboxylate)
- 1189169-37-6(1-(5-bromopyrimidin-2-yl)ethan-1-one)
Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk
